Minnelide-d3
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Overview
Description
Minnelide-d3 is a water-soluble prodrug of triptolide, a diterpenoid triepoxide derived from the Chinese medicinal herb Tripterygium wilfordii Hook F. Triptolide has been recognized for its potent anticancer, anti-inflammatory, and immunosuppressive properties. This compound has been developed to overcome the solubility and toxicity issues associated with triptolide, making it a promising candidate for various therapeutic applications, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minnelide-d3 is synthesized through a series of chemical reactions starting from triptolide. The key steps involve the modification of triptolide to enhance its water solubility and reduce its toxicity. The synthetic route typically includes:
Hydroxylation: Introduction of hydroxyl groups to increase solubility.
Esterification: Formation of ester bonds to improve pharmacokinetic properties.
Purification: Use of chromatographic techniques to isolate the desired product
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Scalability: Techniques to scale up the production while maintaining product quality
Chemical Reactions Analysis
Types of Reactions: Minnelide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of diterpenoid triepoxides.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Evaluated in clinical trials for its anticancer properties, particularly in gastrointestinal and pancreatic cancers.
Mechanism of Action
Minnelide-d3 exerts its effects through multiple mechanisms:
Inhibition of Transcription Factors: Targets key transcription factors such as c-MYC, leading to the downregulation of oncogenes.
Induction of Apoptosis: Activates apoptotic pathways, resulting in programmed cell death.
Modulation of Immune Response: Suppresses inflammatory cytokines and enhances immune cell infiltration .
Comparison with Similar Compounds
Minnelide-d3 is compared with other triptolide analogs, such as:
Triptolide: The parent compound with potent anticancer properties but limited by poor solubility and high toxicity.
(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity immunosuppressant currently in clinical trials.
Triptolide derivatives: Various modified forms with improved pharmacokinetic and pharmacodynamic profiles .
This compound stands out due to its enhanced solubility, reduced toxicity, and promising therapeutic potential, making it a unique and valuable compound in the field of medicinal chemistry .
Properties
Molecular Formula |
C21H25Na2O10P |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-13,15,15-trideuterio-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1/i7D2,12D;; |
InChI Key |
ZHBJMVNZRZUQEP-YAQVHGLUSA-L |
Isomeric SMILES |
[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |
Origin of Product |
United States |
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